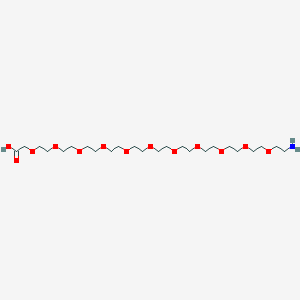

Amino-PEG11-CH2COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C24H49NO13 |

|---|---|

Molecular Weight |

559.6 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C24H49NO13/c25-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22-38-23-24(26)27/h1-23,25H2,(H,26,27) |

InChI Key |

PRCZFTCPTOXJDI-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Amino-PEG11-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG11-CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker. This versatile molecule is of significant interest in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic strategies, detailed experimental protocols, purification methods, and characterization techniques.

Introduction

This compound is a monodisperse PEG derivative featuring a terminal primary amine group and a carboxylic acid group, separated by an eleven-unit ethylene glycol chain. This structure provides a flexible, hydrophilic spacer that can be used to conjugate a variety of molecules. The amine and carboxyl functionalities allow for orthogonal conjugation strategies, making it a valuable tool in the construction of complex biomolecular architectures. The synthesis of this linker typically involves the use of protecting groups for the amine functionality, which are subsequently removed to yield the final product.

Synthetic Strategy

The most common and efficient synthetic route to this compound involves the deprotection of a commercially available or synthesized precursor where the amine group is protected. The two most frequently employed protecting groups for the amine are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2]

The general synthetic workflow is as follows:

-

Synthesis of the Protected Precursor: This involves the synthesis of either Boc-NH-PEG11-CH2COOH or Fmoc-NH-PEG11-CH2COOH. These precursors are also commercially available from various suppliers.[3][4][5]

-

Deprotection of the Amine Group: The protecting group is selectively removed under conditions that do not affect the carboxylic acid moiety.

-

Purification of the Final Product: The crude product is purified to remove impurities, including the cleaved protecting group and any unreacted starting material.

Below is a diagram illustrating the general synthetic pathway.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis and purification of this compound, starting from the protected precursors.

Synthesis via Boc-NH-PEG11-CH2COOH Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that can be removed under acidic conditions.

3.1.1. Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Boc-NH-PEG11-CH2COOH | ≥95% Purity | Commercially available |

| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Diethyl ether | Anhydrous | VWR Chemicals |

| Toluene | Reagent Grade | Merck |

3.1.2. Experimental Procedure

-

Dissolution: Dissolve Boc-NH-PEG11-CH2COOH in dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

-

Acidic Cleavage: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. This usually takes 1-2 hours.

-

Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation under reduced pressure.

-

TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

-

Precipitation and Isolation: Dissolve the oily residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether. The product, the TFA salt of the amine, will typically precipitate as a white solid or a viscous oil.

-

Washing and Drying: Decant the ether and wash the product with fresh cold diethyl ether (2-3 times). Dry the product under vacuum to obtain the crude this compound as its TFA salt.

3.1.3. Expected Yield and Purity

| Parameter | Typical Value |

| Yield | >90% |

| Purity (crude) | >85% |

Synthesis via Fmoc-NH-PEG11-CH2COOH Deprotection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another common amine protecting group that is cleaved under basic conditions.

3.2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Fmoc-NH-PEG11-CH2COOH | ≥95% Purity | Commercially available |

| Piperidine | Reagent Grade | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |

| Diethyl ether | Anhydrous | VWR Chemicals |

3.2.2. Experimental Procedure

-

Dissolution: Dissolve Fmoc-NH-PEG11-CH2COOH in N,N-dimethylformamide (DMF).

-

Base Treatment: Add piperidine to the solution to a final concentration of 20% (v/v).

-

Reaction: Stir the reaction mixture at room temperature. The deprotection is typically complete within 30 minutes to 2 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

-

Product Precipitation: After completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

-

Isolation and Washing: Collect the precipitate by filtration or centrifugation. Wash the solid with cold diethyl ether to remove the dibenzofulvene-piperidine adduct and other impurities.

-

Drying: Dry the product under vacuum to yield the crude this compound.

3.2.3. Expected Yield and Purity

| Parameter | Typical Value |

| Yield | >95% |

| Purity (crude) | >90% |

Purification

Purification of the crude this compound is crucial to remove byproducts and unreacted starting materials. High-performance liquid chromatography (HPLC) is the most effective method for purifying PEGylated compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Purification Workflow

The general workflow for the purification of this compound is depicted below.

Preparative RP-HPLC Protocol

4.2.1. Instrumentation and Columns

| Component | Specification |

| HPLC System | Preparative HPLC with UV detector |

| Column | C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Detector | UV at 214 nm and 280 nm |

4.2.2. Purification Procedure

-

Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 95% A / 5% B).

-

Elution Gradient: Elute the sample using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 60% B over 30-40 minutes. The optimal gradient should be determined based on analytical HPLC analysis of the crude material.

-

Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the major peak corresponding to the product.

-

Purity Assessment: Analyze the collected fractions by analytical LC-MS to determine their purity.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final product as a fluffy white solid (TFA salt).

Characterization

The identity and purity of the final product should be confirmed by various analytical techniques.

| Technique | Expected Result |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]+. |

| 1H NMR (Proton Nuclear Magnetic Resonance) | Characteristic peaks corresponding to the ethylene glycol protons (a broad singlet around 3.6 ppm) and the methylene protons adjacent to the amine and carboxylic acid. |

| 13C NMR (Carbon-13 Nuclear Magnetic Resonance) | Resonances for the carbons in the PEG backbone and the terminal functional groups. |

| Purity by Analytical HPLC | A purity of ≥95% is typically required for most applications. |

Table of Physicochemical Properties

| Property | Value |

| Molecular Formula | C24H49NO13 |

| Molecular Weight | 559.65 g/mol |

| Appearance | White to off-white solid or viscous oil |

| Solubility | Soluble in water and most polar organic solvents |

Conclusion

The synthesis and purification of this compound can be reliably achieved through the deprotection of either Boc- or Fmoc-protected precursors, followed by purification using reversed-phase HPLC. The choice of protecting group will depend on the overall synthetic strategy and the compatibility of other functional groups in the molecule. The protocols outlined in this guide provide a robust framework for researchers to produce high-purity this compound for a wide range of applications in the fields of biotechnology and pharmaceutical sciences.

References

An In-Depth Technical Guide to Amino-PEG11-CH2COOH: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG11-CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker, with a focus on its molecular properties, applications in drug development, and detailed experimental protocols. This information is intended to support researchers in the fields of bioconjugation, targeted protein degradation, and drug delivery.

Core Molecular Data

The nomenclature for PEG linkers can vary between suppliers, which may lead to discrepancies in reported molecular weights. The data presented below corresponds to the most likely structure for a compound described as "this compound," which is more systematically named 3-(2-(...-(2-aminoethoxy)ethoxy...)-ethoxy)propanoic acid with 11 ethylene glycol units.

| Property | Value | Source |

| Chemical Name | 3-(35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacont-1-yloxy)propanoic acid | N/A |

| Common Name | Amino-PEG11-propanoic acid; H2N-PEG11-CH2CH2COOH | N/A |

| CAS Number | 1616426-12-0 | N/A |

| Molecular Formula | C25H51NO13 | N/A |

| Molecular Weight | 573.67 g/mol | N/A |

| Alternative MW | 559.65 g/mol (for Amino-PEG11-acetic acid) | N/A |

Note on Molecular Weight Discrepancy: An alternative molecular weight of 559.65 g/mol is associated with "this compound". This likely corresponds to a structure with a terminal carboxymethyl group rather than a carboxyethyl group. Researchers should verify the exact structure and molecular weight with their supplier.

Applications in Drug Development

This compound is a versatile tool in drug development, primarily utilized as a linker to connect different molecular entities. Its polyethylene glycol chain imparts desirable pharmacokinetic properties, such as increased hydrophilicity and extended circulation half-life, to the conjugated molecule. The terminal amine and carboxylic acid groups allow for straightforward conjugation to a wide range of molecules.

A prominent application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] In a typical PROTAC, one end of the linker is attached to a ligand that binds to a target protein, while the other end is connected to a ligand that recruits an E3 ubiquitin ligase.[2] The PEG linker in such constructs plays a crucial role in optimizing the spatial orientation of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[1]

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in bioconjugation and PROTAC synthesis.

Protocol 1: Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol describes a two-step process for the covalent attachment of this compound to primary amines (e.g., lysine residues) on a target protein. The first step involves the activation of the carboxylic acid terminus of the PEG linker to an N-hydroxysuccinimide (NHS) ester. The second step is the reaction of the NHS-activated PEG linker with the protein.

Step 1: Activation of this compound with NHS

-

Reagents and Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Reaction vessel

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM.

-

Stir the solution at room temperature.

-

Add DCC or EDC (1.2 equivalents) to the solution.

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

The resulting solution containing the NHS-activated PEG linker can be used directly in the next step or purified by flash chromatography.

-

Step 2: Conjugation of NHS-activated PEG Linker to a Protein

-

Reagents and Materials:

-

Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

NHS-activated this compound solution from Step 1

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., Size-Exclusion Chromatography or Dialysis)

-

-

Procedure:

-

Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris).

-

Cool the protein solution to 4°C.

-

Slowly add a molar excess of the NHS-activated this compound solution to the protein solution with gentle stirring. The optimal molar ratio of PEG-linker to protein should be determined empirically but a starting point of 10:1 to 20:1 is common.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubating for 15-30 minutes.

-

Purify the PEGylated protein from unreacted PEG linker and byproducts using size-exclusion chromatography or dialysis.

-

Characterize the conjugate by SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, and mass spectrometry.

-

Protocol 2: Synthesis of a BRD4-Targeting PROTAC using an this compound Linker

This protocol outlines the synthesis of a PROTAC designed to degrade the bromodomain-containing protein 4 (BRD4), a key regulator of gene transcription.[3] The PROTAC is assembled by coupling a BRD4 ligand (e.g., JQ1-acid) to one end of the this compound linker and an E3 ligase ligand (e.g., a VHL or CRBN ligand with a free amine) to the other end.

-

Reagents and Materials:

-

JQ1-carboxylic acid (BRD4 ligand)

-

This compound

-

VHL or CRBN ligand with a terminal amine

-

Peptide coupling reagents (e.g., HATU, HOBt, EDC)

-

Tertiary base (e.g., DIPEA, Et3N)

-

Anhydrous DMF

-

Purification system (e.g., Preparative HPLC)

-

-

Procedure:

-

Step 2a: Coupling of JQ1-acid to the amine of the PEG linker.

-

Dissolve JQ1-carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2 equivalents) and stir for 5 minutes.

-

Add this compound (1.2 equivalents) and stir at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the JQ1-PEG11-COOH intermediate by preparative HPLC.

-

-

Step 2b: Coupling of the JQ1-PEG11-COOH intermediate to the E3 ligase ligand.

-

Dissolve the purified JQ1-PEG11-COOH (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2 equivalents) and stir for 5 minutes.

-

Add the amine-containing VHL or CRBN ligand (1.2 equivalents) and stir at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

-

Characterization: Confirm the identity and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application of this compound.

PROTAC-Mediated Degradation of BRD4

The diagram below illustrates the mechanism of action for a PROTAC utilizing an this compound linker to induce the degradation of BRD4. The PROTAC brings BRD4 into proximity with an E3 ubiquitin ligase (e.g., VHL or CRBN), leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.

Caption: Mechanism of PROTAC-mediated degradation of BRD4.

BRD4's Role in Transcriptional Regulation and its Inhibition by PROTACs

BRD4 is a key transcriptional coactivator. It binds to acetylated histones at enhancers and promoters and recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.[4] P-TEFb then phosphorylates RNA Polymerase II (Pol II), promoting transcriptional elongation. Degradation of BRD4 by a PROTAC inhibits this process, leading to the downregulation of target genes, such as the oncogene MYC.

Caption: BRD4's role in transcription and its inhibition by a PROTAC.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of a PROTAC.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]

- 3. benchchem.com [benchchem.com]

- 4. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of Amino-PEG11-CH2COOH

An In-depth Technical Guide on the Solubility and Stability of Amino-PEG11-CH2COOH

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of linker molecules is paramount for successful bioconjugation and the development of novel therapeutics. This compound is a heterobifunctional polyethylene glycol (PEG) linker that offers a terminal amine group and a carboxylic acid group, separated by a hydrophilic 11-unit PEG spacer. This guide provides a comprehensive overview of the solubility and stability of this compound, complete with experimental protocols and logical workflows.

Solubility

Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Aqueous Buffers (e.g., PBS) | Generally soluble | [1][2] |

| Water | Generally soluble | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |

| Ethanol | Soluble | |

| Methanol | Soluble |

Note: The solubility can be influenced by the pH of aqueous solutions due to the presence of the amine and carboxylic acid groups.

Stability

The stability of this compound is a critical factor for its storage and use in conjugation reactions. Degradation can be influenced by several environmental factors.

Factors Affecting Stability of PEG Compounds

| Factor | Effect on Stability | Potential Degradation Products | Reference |

| Temperature | Higher temperatures accelerate degradation. | Formaldehyde, formic acid, other oxidative products. | |

| pH | Ester linkages (if present) can hydrolyze rapidly in basic solutions. | Not directly applicable to the ether backbone, but relevant for ester-containing derivatives. | |

| Oxygen | The presence of oxygen can lead to oxidative degradation. | Formaldehyde, formic acid. | |

| Light | Exposure to light, particularly UV, can initiate oxidative degradation. | Radical species, leading to chain scission. | |

| Metal Ions (e.g., Fe²⁺/Fe³⁺) | Can catalyze oxidative degradation. | Increased formation of formaldehyde and formic acid. |

Storage Recommendations

Based on the stability profile of similar PEG compounds, the following storage conditions are recommended for this compound:

-

Long-term: Store at -20°C in a tightly sealed container, protected from light.

-

Short-term: Storage at 4°C is acceptable for days to weeks.

-

Solutions: Prepare fresh solutions for conjugation reactions. If storage of a stock solution is necessary, store at -20°C.

Experimental Protocols

Detailed experimental protocols are essential for the consistent and effective use of this compound. The following are representative protocols for solubility and stability assessment, as well as a general synthesis procedure for heterobifunctional PEGs.

Protocol 1: Determination of Relative Aqueous Solubility

This protocol is adapted from methods used for determining protein solubility via PEG precipitation and can be applied to assess the relative solubility of this compound under different buffer conditions.

Objective: To determine the concentration of a precipitant (e.g., a salt like ammonium sulfate or a different PEG of high molecular weight) required to induce precipitation of a saturated solution of this compound, providing a measure of its relative solubility.

Materials:

-

This compound

-

Buffer of choice (e.g., 50 mM Phosphate Buffer, pH 7.4)

-

Precipitant stock solution (e.g., 4 M Ammonium Sulfate in buffer)

-

96-well microplate

-

Plate reader capable of measuring absorbance at a suitable wavelength (if a chromophore is present or can be derivatized) or a method for quantifying the PEG compound (e.g., HPLC).

Procedure:

-

Prepare a saturated stock solution of this compound in the desired buffer. This can be achieved by adding an excess of the compound to the buffer, vortexing, and incubating for several hours, followed by centrifugation to pellet the undissolved solid.

-

Prepare a dilution series of the precipitant in the 96-well plate.

-

Add a fixed volume of the saturated this compound supernatant to each well containing the precipitant dilutions.

-

Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature to allow for precipitation to occur.

-

Centrifuge the plate to pellet any precipitate.

-

Carefully transfer the supernatant to a new plate.

-

Quantify the amount of soluble this compound remaining in the supernatant. This can be done via HPLC or a suitable colorimetric assay.

-

Plot the concentration of soluble this compound against the precipitant concentration to determine the point at which 50% of the compound has precipitated (S½).

Caption: Workflow for determining the relative solubility of this compound.

Protocol 2: Stability Assessment in Aqueous Solution

This protocol outlines a stability study to evaluate the degradation of this compound under various conditions over time, using HPLC for quantification.

Objective: To assess the stability of this compound in solution under different temperature, pH, and light conditions.

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

-

Incubators set to different temperatures (e.g., 4°C, 25°C, 40°C)

-

Light-blocking foil or amber vials

-

HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)

-

HPLC column suitable for PEG analysis (e.g., C8 or C18)

Procedure:

-

Prepare stock solutions of this compound at a known concentration in each of the selected buffers.

-

Aliquot the solutions into vials for each time point and condition.

-

Storage Conditions:

-

Temperature: Store vials at 4°C, 25°C, and 40°C.

-

Light Exposure: For each temperature, wrap a set of vials in foil to protect from light and leave another set exposed to ambient light.

-

-

Time Points: Designate time points for analysis (e.g., 0, 1, 2, 4, 8, and 12 weeks).

-

Analysis: At each time point, retrieve the respective vials and analyze the contents by HPLC.

-

Inject a standard of freshly prepared this compound for comparison.

-

Monitor the peak area of the parent compound to determine its degradation.

-

Observe the chromatogram for the appearance of new peaks, which would indicate degradation products.

-

-

Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Caption: Workflow for the stability assessment of this compound.

Application in Bioconjugation

This compound is primarily used as a linker to connect two molecules, for instance, a small molecule drug to a protein or antibody. The amine and carboxylic acid groups provide orthogonal handles for conjugation.

General Bioconjugation Workflow:

-

Activate the Carboxylic Acid: The carboxylic acid end of this compound is typically activated using carbodiimide chemistry (e.g., with EDC and NHS) to form an NHS ester.

-

Conjugate to a Primary Amine: The activated NHS ester then reacts with a primary amine on the first target molecule (e.g., a protein) to form a stable amide bond.

-

Purify the Intermediate: The resulting PEGylated molecule is purified to remove excess reagents.

-

Conjugate the Terminal Amine: The free amine on the other end of the PEG linker can then be conjugated to the second molecule, for example, through another activated carboxyl group on that molecule.

Caption: Logical workflow of a bioconjugation reaction using this compound.

References

- 1. updates.reinste.com [updates.reinste.com]

- 2. Amino-PEG-acid | Acid-PEG-Amine | AxisPharm [axispharm.com]

- 3. Amino acid-PEGylated resveratrol and its influence on solubility and the controlled release behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical method development, validation, and out-of-specification investigations for polyethylene glycol. | Semantic Scholar [semanticscholar.org]

The Versatile Role of Amino-PEG11-CH2COOH in Modern Biochemistry: A Technical Guide

For Immediate Release

A deep dive into the structure, function, and application of Amino-PEG11-CH2COOH, a pivotal heterobifunctional linker in the advancement of targeted therapeutics and bioconjugation.

In the landscape of contemporary biochemistry and drug development, the strategic linkage of molecules is paramount to enhancing therapeutic efficacy and specificity. Among the arsenal of tools available to researchers, the heterobifunctional linker, this compound, has emerged as a cornerstone in the construction of sophisticated biomolecular conjugates. This technical guide elucidates the multifaceted applications of this linker, with a particular focus on its role in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This compound is characterized by a terminal primary amine group and a terminal carboxylic acid group, separated by a hydrophilic 11-unit polyethylene glycol (PEG) chain. This distinct architecture provides a versatile platform for covalently linking a wide array of biomolecules. The PEG component is instrumental in improving the solubility and stability of the resulting conjugates, as well as reducing their immunogenicity and preventing non-specific binding in biological systems.[1]

Core Applications in Drug Development

The primary utility of this compound lies in its application as a flexible and hydrophilic spacer in the design of complex therapeutic agents.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative chimeric molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2][3] A PROTAC typically consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical determinants of the PROTAC's efficacy. The 11-unit PEG chain of this compound provides an optimal spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[2]

The general mechanism of PROTAC action is depicted in the following workflow:

Caption: General workflow of PROTAC-mediated protein degradation.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site. The hydrophilic PEG spacer of this compound can enhance the aqueous solubility of the ADC and improve its pharmacokinetic profile. The terminal amine and carboxylic acid groups allow for versatile conjugation chemistries to attach the linker to both the antibody and the cytotoxic payload.

The structure of a typical ADC is illustrated below:

References

The Core of Flexibility and Functionality: An In-depth Technical Guide to the PEG Spacer in Amino-PEG11-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the design of sophisticated biomolecules, influencing everything from solubility and stability to biological activity and pharmacokinetic profiles. Among the diverse arsenal of available linkers, polyethylene glycol (PEG) spacers have become a cornerstone technology. This technical guide provides a detailed examination of the Amino-PEG11-CH2COOH molecule, focusing on the pivotal role of its discrete 11-unit polyethylene glycol (PEG11) spacer. This heterobifunctional linker, possessing a terminal amine and a carboxylic acid, offers a unique combination of hydrophilicity, defined length, and flexibility, making it an invaluable tool in bioconjugation, drug delivery, and the development of novel therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Physicochemical Properties of the PEG11 Spacer

The defining characteristic of the PEG11 spacer in this compound is its ability to modulate the physical and chemical properties of the molecules it connects. This is primarily attributed to the repeating ethylene glycol units.

Structure and Composition

This compound is a heterobifunctional linker with the following chemical structure:

-

Chemical Formula: C24H49NO13[1]

-

Molecular Weight: 559.65 g/mol [1]

-

IUPAC Name: 35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontanoic acid[1]

The molecule consists of a central chain of eleven repeating ethylene glycol units, flanked by an amino group (-NH2) on one end and a carboxymethyl group (-CH2COOH) on the other. This bifunctional nature allows for directional and controlled conjugation to two different molecular entities.

Key Physicochemical Attributes

The incorporation of a PEG11 spacer imparts several advantageous properties. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, which is central to many of its benefits.[2]

| Property | Description | Impact on Biomolecules |

| Hydrophilicity | The repeating ethylene glycol units are highly hydrophilic, leading to excellent water solubility. | Enhances the aqueous solubility of hydrophobic drugs or biomolecules, preventing aggregation and improving formulation.[2] |

| Solubility | Generally soluble in water and a range of organic solvents such as DMSO and DMF. | Facilitates conjugation reactions in various buffer systems and allows for easier handling and formulation. |

| Flexibility | The PEG chain is highly flexible and dynamic in solution. | Allows for optimal spatial orientation of the conjugated molecules, which can be crucial for binding to targets. |

| Steric Hindrance | The hydrated PEG chain creates a "hydrodynamic shell" around the conjugated molecule. | Can shield the molecule from enzymatic degradation and recognition by the immune system, leading to a longer circulation half-life. It also provides spatial separation to prevent the payload from interfering with the binding site of a carrier molecule. |

| Biocompatibility | PEG is well-established as a non-toxic and non-immunogenic polymer. | Reduces the risk of adverse immune responses to the conjugated molecule. |

The Role of the PEG11 Spacer in Bioconjugation and Drug Development

The unique properties of the PEG11 spacer make this compound a versatile tool in various applications, particularly in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker is a critical component, and a PEG11 spacer can:

-

Enhance Solubility: Many cytotoxic payloads are hydrophobic. The hydrophilic PEG11 spacer improves the overall solubility of the ADC, preventing aggregation and improving its pharmacokinetic profile.

-

Provide Optimal Spacing: The defined length of the PEG11 spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen.

-

Improve Pharmacokinetics: The hydrophilic nature of the PEG spacer can contribute to a longer circulation half-life of the ADC.

PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the formation of a stable and productive ternary complex. The PEG11 spacer in this context offers:

-

Optimal Length and Flexibility: The length and flexibility of the PEG11 linker are critical for allowing the two ligands to simultaneously bind their respective proteins without steric clash.

-

Improved Physicochemical Properties: PROTACs are often large and can have poor solubility and cell permeability. The incorporation of a PEG spacer can improve these properties.

Experimental Protocols

This compound, with its terminal amine and carboxylic acid, can be conjugated to other molecules using standard bioconjugation chemistries. The following are generalized protocols for the two main reaction types.

Protocol 1: Amine Coupling via NHS Ester Chemistry

This protocol describes the conjugation of the primary amine of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

NHS-ester functionalized molecule (e.g., protein, peptide, payload)

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 or 100mM sodium bicarbonate/carbonate buffer, pH 8.0-8.5.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

Procedure:

-

Preparation of Reactants:

-

Dissolve the NHS-ester functionalized molecule in the reaction buffer to a desired concentration.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the solution of the NHS-ester functionalized molecule. A molar excess of the PEG linker is often used to drive the reaction.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30-60 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification:

-

Remove excess, unreacted PEG linker and quenching reagents using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

-

-

Characterization:

-

Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine the degree of labeling.

-

Protocol 2: Carboxylic Acid Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid of this compound to a molecule containing a primary amine. This is a two-step process where the carboxylic acid is first activated to an NHS ester, which then reacts with the amine.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

-

Quenching/Wash Buffer: e.g., Tris-buffered saline (TBS).

Procedure:

-

Preparation of Reactants:

-

Dissolve the amine-containing molecule in the coupling buffer.

-

Prepare a stock solution of this compound in the activation buffer.

-

-

Activation of Carboxylic Acid:

-

In a separate reaction vessel, dissolve EDC and NHS (or Sulfo-NHS) in the activation buffer immediately before use.

-

Add the EDC/NHS solution to the this compound solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

-

-

Conjugation Reaction:

-

Add the activated this compound solution to the solution of the amine-containing molecule.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification:

-

Purify the conjugate from excess reagents using a suitable method like dialysis, desalting columns, or SEC.

-

-

Characterization:

-

Analyze the final product to confirm conjugation and purity using appropriate analytical techniques.

-

Visualizing Workflows and Concepts

Graphviz diagrams can effectively illustrate the logical relationships and workflows involving the this compound linker.

Caption: Mechanism of action for a PROTAC utilizing a PEG11 spacer.

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Conclusion

The this compound linker, with its discrete 11-unit PEG spacer, represents a powerful and versatile tool for the modern drug developer and research scientist. Its ability to enhance solubility, provide optimal spatial separation, improve pharmacokinetic profiles, and offer a biocompatible linkage makes it a strategic choice in the design of advanced bioconjugates. The well-defined structure of the PEG11 spacer allows for precise control over the linker length, a critical parameter in optimizing the biological function of complex molecules like ADCs and PROTACs. As the field of targeted therapeutics continues to evolve, the rational application of such well-characterized linkers will be paramount to the development of safer and more effective medicines.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of Amino-PEG11-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Amino-PEG11-CH2COOH, a bifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates information from the safety profiles of structurally analogous amino-PEG-acid compounds and adheres to established best practices for handling laboratory chemicals with similar functional groups and physical properties. Researchers must exercise due diligence and supplement this guidance with their institution's specific safety protocols.

Core Safety and Physical Properties

While specific quantitative data for this compound is not publicly available, the following tables summarize the expected physical and chemical properties based on similar amino-PEG-acid molecules. This information is critical for risk assessment and the implementation of appropriate safety measures.

Table 1: Physical and Chemical Properties (Inferred)

| Property | Value | Source/Justification |

| Appearance | White to off-white solid or viscous liquid | Based on SDS for similar PEG derivatives.[1] |

| Molecular Formula | C24H49NO13 | - |

| Molecular Weight | ~559.65 g/mol | - |

| Solubility | Soluble in water, DMSO, DMF | Based on product information for similar amino-PEG-acids.[2] |

| Stability | Stable under recommended storage conditions. May be hygroscopic. | Based on SDS for similar PEG derivatives and general chemical principles.[3] |

| Reactivity | Reactive with strong oxidizing agents, strong acids, and strong bases. The amine group can react with carboxylic acids, and the carboxylic acid group can react with amines. | Based on the functional groups present and general chemical knowledge.[1][3] |

Table 2: Hazard Identification and Precautions (Inferred)

| Hazard Category | GHS Classification (Anticipated) | Precautionary Statements |

| Acute Toxicity | Not Classified/Data Not Available | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |

| Skin Corrosion/Irritation | Not Classified/Data Not Available | P280: Wear protective gloves. |

| Serious Eye Damage/Irritation | Not Classified/Data Not Available | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory/Skin Sensitization | Not Classified/Data Not Available | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Experimental Protocols: Safe Handling Procedures

The following protocols are generalized for handling this compound and similar hygroscopic and potentially reactive powdered chemicals in a laboratory setting.

Receiving and Storage

-

Inspection: Upon receipt, visually inspect the container for any damage or signs of leakage.

-

Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any hazard warnings.

-

Storage Environment: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. To mitigate moisture absorption by this potentially hygroscopic compound, storage in a desiccator is recommended.

-

Temperature: For long-term storage, refer to the manufacturer's recommendations, which often suggest storage at -20°C.

Weighing and Aliquoting (for powdered form)

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses or goggles.

-

Ventilation: Conduct all weighing and handling operations inside a certified chemical fume hood to minimize inhalation exposure.

-

Hygroscopic Handling: As PEG compounds can be hygroscopic, minimize the time the container is open to the atmosphere. Work quickly and efficiently. For highly sensitive applications, weighing may be performed in a glove box under an inert atmosphere.

-

Static Discharge: Use an anti-static brush or ionizer to prevent scattering of the powder.

-

Aliquotting: If frequent use is anticipated, consider preparing pre-weighed aliquots to reduce the number of times the main container is opened.

Dissolution

-

Solvent Selection: Choose a compatible solvent as indicated by solubility data (e.g., water, DMSO, DMF).

-

Procedure: Slowly add the weighed this compound to the solvent while stirring to avoid clumping. Gentle warming or sonication may be used to aid dissolution if necessary, but be mindful of potential degradation if the compound is heat-sensitive.

-

Storage of Solutions: Store solutions in tightly sealed vials, protected from light, and at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term storage).

Waste Disposal

-

Classification: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. It is not typically classified as hazardous waste, but it is prudent to confirm with your institution's environmental health and safety department.

-

Containers: Use designated and clearly labeled waste containers.

Visualizing Safe Handling Workflows

To further clarify the safety and handling procedures, the following diagrams, generated using Graphviz, illustrate key workflows and logical relationships.

Caption: A workflow for the safe handling of this compound.

Caption: Essential personal protective and engineering controls.

Conclusion

While this compound is not classified as a hazardous substance based on data from similar compounds, adherence to good laboratory practices is paramount. The potential for hygroscopicity and reactivity with common laboratory reagents necessitates careful handling and storage. By following the guidelines outlined in this document, researchers can minimize risks and ensure a safe working environment when utilizing this versatile chemical in their research and development endeavors. Always consult your institution's specific safety protocols and the most current safety information available.

References

Amino-PEG11-CH2COOH reactivity with primary amines

An In-depth Technical Guide on the Reactivity of Amino-PEG11-CH2COOH with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of this compound with primary amines, a critical conjugation reaction in the development of advanced therapeutics and research tools. Polyethylene glycol (PEG) linkers, such as this compound, are widely utilized to enhance the pharmacokinetic and pharmacodynamic properties of biomolecules. This guide details the underlying chemistry, reaction kinetics, experimental protocols, and the impact of PEGylation on biological signaling pathways.

Core Principles of Amine Conjugation

The fundamental reaction between the carboxylic acid moiety of this compound and a primary amine (e.g., the ε-amino group of a lysine residue on a protein) is an amide bond formation. This reaction is not spontaneous and requires the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the primary amine. The most common method for this activation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The process can be summarized in two main steps:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.

-

Formation of a Stable NHS Ester: The addition of NHS rapidly converts the O-acylisourea intermediate into a more stable amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis than the O-acylisourea intermediate, allowing for a more efficient reaction with the primary amine.

-

Nucleophilic Attack by the Primary Amine: The primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct.

The overall efficiency of the conjugation is dependent on several factors, including pH, temperature, concentration of reactants, and the presence of competing nucleophiles.

Quantitative Data on Reactivity

While precise kinetic data for this compound is not extensively published, the reactivity can be inferred from studies on similar short-chain amino-PEG-acid molecules and the well-characterized EDC/NHS chemistry. The following tables provide representative data based on typical conjugation reactions.

Table 1: Factors Influencing Conjugation Efficiency

| Parameter | Optimal Range | Rationale |

| pH of Activation Step | 4.5 - 6.0 | Maximizes the efficiency of EDC-mediated carboxyl activation while minimizing hydrolysis of the O-acylisourea intermediate. |

| pH of Conjugation Step | 7.2 - 8.5 | The primary amine must be in its unprotonated, nucleophilic state. A slightly basic pH ensures a sufficient concentration of the reactive amine. |

| Temperature | 4 - 25 °C | Lower temperatures can help to minimize the hydrolysis of the NHS ester and improve the stability of the reactants, though the reaction rate will be slower. |

| Molar Ratio (PEG:Amine) | 5:1 to 20:1 | A molar excess of the activated PEG linker is typically used to drive the reaction towards completion and achieve a higher degree of labeling on the target molecule. |

| Buffer Composition | Non-amine buffers (e.g., MES, PBS, Borate) | Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the activated PEG, reducing conjugation efficiency.[1] |

Table 2: Representative Reaction Kinetics

| Reactant | Half-life of NHS Ester Hydrolysis (pH 7.0, 4°C) | Typical Reaction Time for >90% Completion |

| This compound (activated) | ~4-5 hours | 2 - 4 hours |

Note: The actual reaction time will vary depending on the specific primary amine, its concentration, and the reaction conditions.

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to a primary amine-containing molecule, such as a peptide or protein.

Materials

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Purification system (e.g., RP-HPLC, Size-Exclusion Chromatography)

Protocol for Activation of this compound

-

Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

-

Add EDC and NHS (or Sulfo-NHS) to the PEG solution. A 1.5 to 2-fold molar excess of EDC and NHS over the PEG is recommended.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Protocol for Conjugation to a Primary Amine

-

Dissolve the primary amine-containing molecule in the Reaction Buffer. The concentration will depend on the specific molecule.

-

Add the freshly activated this compound solution to the primary amine solution. The molar ratio of PEG to the amine should be optimized for the desired degree of labeling.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes.

Purification of the PEGylated Conjugate

The purification method will depend on the properties of the conjugate.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for purifying PEGylated peptides and small molecules.[][3] A C18 column with a water/acetonitrile gradient containing trifluoroacetic acid is commonly used.

-

Size-Exclusion Chromatography (SEC): Useful for separating PEGylated proteins from unreacted PEG and other small molecules based on size.

-

Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated proteins based on changes in their surface charge.[]

Visualization of Reaction and Workflow

Impact on Signaling Pathways

The conjugation of a PEG linker, such as this compound, to a biologically active molecule can significantly impact its interaction with cellular signaling pathways. This is primarily due to the physicochemical properties of the PEG chain.

-

Steric Hindrance: The flexible and hydrophilic PEG chain creates a "shield" around the conjugated molecule.[4] This can sterically hinder the binding of the molecule to its receptor, potentially reducing its biological activity. The length of the PEG chain is a critical factor; longer chains can cause greater steric hindrance. However, in some cases, a shorter linker may lead to a more favorable interaction.

-

Pharmacokinetics: The increased hydrodynamic radius of the PEGylated molecule reduces its renal clearance, leading to a longer circulation half-life. This can result in a more sustained engagement with the target signaling pathway.

-

Solubility and Stability: PEGylation can improve the solubility and stability of hydrophobic molecules, allowing for more effective delivery to target cells and interaction with their signaling components.

The overall effect of PEGylation on a signaling pathway is a balance between these factors and must be empirically determined for each specific conjugate.

References

- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]

- 4. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Amino-PEG11-CH2COOH in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance their physicochemical properties.[1] Amino-PEG11-CH2COOH is a bifunctional PEG linker that provides a balance of flexibility and hydrophilicity, making it an attractive choice for PROTAC synthesis. This document provides detailed protocols and application notes for the use of this compound in the synthesis of PROTACs.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C24H49NO13 |

| Molecular Weight | 559.65 g/mol |

| Appearance | To be determined |

| Purity | >95% |

| Solubility | Soluble in water and most organic solvents |

| Storage | Short term (days to weeks) at 0 - 4°C; Long term at -20°C |

PROTAC Synthesis Strategy using this compound

The synthesis of a PROTAC using this compound is a modular process that typically involves the sequential coupling of the linker to the POI ligand and the E3 ligase ligand. The most common method for this is through amide bond formation, a robust and well-established reaction in organic chemistry.

The general workflow for the synthesis of a PROTAC using this compound is depicted below.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a PROTAC using this compound. These are general procedures and may require optimization for specific substrates.

Protocol 1: Amide Coupling of POI Ligand with this compound

This protocol describes the coupling of a POI ligand containing a carboxylic acid with the amine group of the this compound linker.

Reagents and Materials:

-

POI Ligand with a terminal carboxylic acid (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the POI ligand in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[1]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography to yield the POI Ligand-PEG11-COOH intermediate.

Protocol 2: Amide Coupling of POI Ligand-Linker Intermediate with E3 Ligase Ligand

This protocol describes the coupling of the POI Ligand-PEG11-COOH intermediate with an E3 ligase ligand containing an amine group.

Reagents and Materials:

-

POI Ligand-PEG11-COOH intermediate (1.0 eq)

-

E3 Ligase Ligand with a terminal amine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Follow the procedure outlined in Protocol 1, using the POI Ligand-PEG11-COOH intermediate and the E3 ligase ligand as the coupling partners.

-

Purify the final PROTAC by preparative HPLC to obtain the desired product.

PROTAC-Mediated Protein Degradation Pathway

The synthesized PROTAC functions by inducing the proximity of the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Data Presentation: A Case Study of BET Degrader ARV-771

Synthesis and Characterization of ARV-771 (Illustrative)

| Step | Reactants | Reagents | Solvent | Yield (%) | Purity (%) |

| 1. Synthesis of Intermediate A | (S)-1-(4-bromophenyl)ethanamine | (Boc)2O, NaHCO3 | Water/Ethyl Acetate | 85 | >98 |

| 2. Synthesis of Intermediate B | Intermediate A, BET Ligand Precursor | Pd2(dba)3, SPhos, K3PO4 | Toluene/Water | 70 | >95 |

| 3. Synthesis of Intermediate C | Intermediate B, PEG-Linker Precursor | HATU, DIPEA | DMF | 65 | >95 |

| 4. Final Coupling to VHL Ligand | Intermediate C, VHL Ligand | HATU, DIPEA | DMF | 50 | >99 (HPLC) |

Biological Activity of ARV-771

| Cell Line | DC50 (nM) | Dmax (%) |

| 22Rv1 (Prostate Cancer) | <5 | >95 |

| VCaP (Prostate Cancer) | <5 | >95 |

| LnCaP95 (Prostate Cancer) | <5 | >95 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Purification and Characterization

The purification of PEGylated PROTACs can be challenging due to the physicochemical properties of the PEG chain. A multi-step purification strategy is often required to achieve high purity.

Purification Techniques:

-

Size Exclusion Chromatography (SEC): Effective for removing smaller impurities.

-

Ion Exchange Chromatography (IEX): Separates molecules based on charge.

-

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for final polishing.

Characterization Methods:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized PROTAC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product.

Conclusion

This compound is a valuable bifunctional linker for the synthesis of PROTACs. Its PEG chain can enhance the solubility and cell permeability of the final PROTAC molecule, while the terminal amine and carboxylic acid groups allow for straightforward amide coupling to the POI and E3 ligase ligands. The modular nature of the synthesis allows for the systematic optimization of the linker length and composition to achieve optimal degradation efficacy. Careful purification and characterization are crucial to ensure the quality and activity of the final PROTAC product.

References

Application Notes and Protocols: Surface Modification of Nanoparticles with Amino-PEG11-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic potential of nanoparticles.[1] This process involves the covalent attachment of PEG chains to the nanoparticle surface, which confers several advantageous properties. PEGylation creates a hydrophilic protective layer that can reduce protein adsorption (opsonization), minimize recognition and clearance by the mononuclear phagocyte system (MPS), and consequently prolong systemic circulation time.[1][2] This "stealth" characteristic is paramount for enabling nanoparticles to accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.

This document provides detailed protocols for the surface modification of amine-functionalized nanoparticles with Amino-PEG11-CH2COOH, a heterobifunctional PEG linker. This linker possesses a terminal amine group for conjugation and a terminal carboxylic acid group, which can be utilized for further functionalization, such as the attachment of targeting ligands or therapeutic agents. The protocols outlined below utilize the robust and widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the nanoparticle surface and the PEG linker.

Data Presentation: Physicochemical Characterization of PEGylated Nanoparticles

Successful PEGylation significantly alters the physicochemical properties of nanoparticles. The following tables summarize typical quantitative data obtained before and after surface modification of a model 100 nm amine-functionalized nanoparticle with this compound.

Table 1: Change in Hydrodynamic Diameter and Zeta Potential

| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Amine-Functionalized Nanoparticles | 105 ± 5 | < 0.2 | +35 ± 5 |

| After PEGylation with this compound | 125 ± 7 | < 0.2 | -15 ± 5 |

Note: The increase in hydrodynamic diameter confirms the presence of the PEG layer on the nanoparticle surface. The shift in zeta potential from positive to negative is indicative of the successful conjugation of the carboxyl-terminated PEG linker, which masks the primary amine groups on the nanoparticle surface.

Table 2: Quantification of PEG Grafting Density

| Method | Parameter Measured | Typical Value | Reference |

| Fluorescence Spectroscopy | Fluorescence intensity of labeled PEG | 0.083 ± 0.006 PEG/nm² | [3] |

| Thermogravimetric Analysis (TGA) | Weight loss of polymer coating | 2.3 PEG/nm² | [4] |

| ¹H NMR Spectroscopy | Signal intensity of PEG protons | N/A (Provides relative quantification) | |

| Analytical Ultracentrifugation (AUC) | Sedimentation coefficient | 1.9 ± 0.2 PEG/nm² |

Note: PEG grafting density is a critical parameter that influences the in vivo behavior of nanoparticles. The choice of quantification method depends on the available instrumentation and the nature of the nanoparticle core.

Experimental Protocols

This section provides detailed, step-by-step protocols for the surface modification of amine-functionalized nanoparticles with this compound.

Materials and Reagents

-

Amine-functionalized nanoparticles (e.g., iron oxide, gold, polymeric nanoparticles)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Washing Buffer: PBS with 0.05% Tween-20

-

Deionized (DI) water

-

Centrifugal filter units (with appropriate molecular weight cutoff) or magnetic separator

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the activation of the carboxyl group on this compound and its subsequent conjugation to the amine groups on the nanoparticle surface.

Step 1: Activation of this compound

-

Dissolve this compound in Activation Buffer to a final concentration of 10 mg/mL.

-

Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or sulfo-NHS) relative to the PEG linker.

-

Incubate the mixture at room temperature for 15-30 minutes with gentle stirring to activate the carboxylic acid group.

Step 2: Conjugation to Nanoparticles

-

Disperse the amine-functionalized nanoparticles in Coupling Buffer.

-

Add the activated PEG linker solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the PEG linker relative to the surface amine groups on the nanoparticles is recommended as a starting point.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with PBS if necessary.

-

Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.

Step 3: Quenching of the Reaction

-

Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to deactivate any unreacted NHS-esters.

Step 4: Purification of PEGylated Nanoparticles

-

Transfer the reaction mixture to a centrifugal filter unit with a molecular weight cutoff appropriate for your nanoparticle size.

-

Centrifuge to remove unreacted PEG linker, EDC, NHS, and quenching agent.

-

Wash the nanoparticles by resuspending them in Washing Buffer and repeating the centrifugation step. Perform at least three wash cycles.

-

Resuspend the purified PEGylated nanoparticles in a suitable buffer (e.g., PBS) for storage and characterization.

Protocol 2: Characterization of PEGylated Nanoparticles

1. Hydrodynamic Diameter and Zeta Potential Measurement

-

Dilute a small aliquot of the purified PEGylated nanoparticle suspension in DI water or PBS.

-

Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

-

Measure the zeta potential using Laser Doppler Velocimetry.

-

Compare the results with the unmodified amine-functionalized nanoparticles.

2. Quantification of PEG Grafting Density (Fluorescence Method)

This method requires the use of a fluorescently labeled PEG linker.

-

Prepare a standard curve of the fluorescently labeled this compound of known concentrations.

-

Measure the fluorescence intensity of a known concentration of the purified PEGylated nanoparticles.

-

Calculate the concentration of PEG on the nanoparticles using the standard curve.

-

Determine the number of PEG molecules per nanoparticle and the grafting density (PEG molecules per nm² of nanoparticle surface area).

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the surface modification and characterization of nanoparticles.

Caption: Experimental workflow for nanoparticle PEGylation.

Targeted Drug Delivery and Signaling Pathway Inhibition

PEGylated nanoparticles can be loaded with therapeutic agents, such as kinase inhibitors, to target specific signaling pathways implicated in diseases like cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that is often dysregulated in various cancers. The following diagram illustrates how a drug-loaded nanoparticle can inhibit the MAPK signaling pathway.

Caption: Inhibition of the MAPK signaling pathway.

Conclusion

The surface modification of nanoparticles with this compound via EDC/NHS chemistry is a versatile and effective method to improve their biocompatibility and pharmacokinetic profile. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully PEGylate their nanoparticles and characterize the final product. The ability to further functionalize the terminal carboxyl group opens up numerous possibilities for developing targeted and multifunctional nanotherapeutics. By delivering drugs that inhibit key signaling pathways like the MAPK cascade, these advanced nanoparticle systems hold great promise for the future of medicine.

References

- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioconjugation using Amino-PEG11-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG11-CH2COOH is a heterobifunctional linker containing a primary amine and a carboxylic acid, separated by an 11-unit polyethylene glycol (PEG) spacer. This linker is a versatile tool in bioconjugation, enabling the covalent attachment of various molecules to proteins, nanoparticles, and surfaces. The PEG spacer enhances solubility, reduces immunogenicity, and provides flexibility to the conjugated molecules.

This document provides detailed application notes and protocols for utilizing this compound in key bioconjugation techniques, including antibody-drug conjugation, surface modification, and nanoparticle functionalization.

Principle of Bioconjugation with this compound

The reactivity of this compound is centered around its two terminal functional groups:

-

Carboxylic Acid (-COOH): This group can be activated by carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). The resulting NHS ester is a reactive intermediate that readily forms a stable amide bond with primary amines on the target molecule (e.g., lysine residues on an antibody).

-

Primary Amine (-NH2): This group can react with various functional groups, most commonly activated esters like NHS esters, to form a stable amide bond. This allows for the conjugation of the PEG linker to molecules that have been pre-functionalized with an NHS ester.

Data Presentation: Expected Performance in Bioconjugation Reactions

While specific quantitative data for this compound is not extensively published, the following table summarizes the expected or typical values for bioconjugation reactions involving similar PEG linkers and chemistries. These values should be considered as a general guideline, and optimal conditions should be determined experimentally for each specific application.

| Parameter | Antibody-Drug Conjugation (ADC) | Nanoparticle Surface Modification | Surface Immobilization | Characterization Technique |

| Degree of Labeling (DOL) | 2 - 4 drugs per antibody | 100 - 1500 PEG chains/particle (for 100 nm particle) | 0.5 - 2.0 ng/mm² | UV-Vis Spectroscopy, Mass Spectrometry, Ellipsometry |

| Conjugation Efficiency | > 80% | > 90% | > 70% | HPLC, Gel Electrophoresis (SDS-PAGE) |

| Yield of Purified Conjugate | 50 - 80% | 70 - 95% | N/A | Protein Assay (BCA, Bradford), DLS |

| Stability of Amide Bond (Half-life in serum) | > 100 hours | > 100 hours | > 100 hours | HPLC, ELISA |

I. Antibody-Drug Conjugation (ADC)

Application Note:

This compound is a valuable linker for the development of ADCs. It can be used to attach a cytotoxic drug to an antibody, creating a targeted therapeutic agent. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the ADC. The general strategy involves activating the carboxylic acid of the linker and reacting it with amine groups on the antibody, followed by conjugation of the drug to the linker's amine group (or vice versa).

Experimental Protocol: Two-Step Conjugation of a Drug to an Antibody

This protocol describes the conjugation of a drug (containing a primary amine) to an antibody using this compound.

Materials:

-

Antibody (e.g., IgG) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Drug molecule with a primary amine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Step 1: Activation of Antibody Carboxyl Groups (if applicable) or Linker Carboxyl Group

-

Prepare Antibody: Dialyze the antibody against the Activation Buffer. Adjust the antibody concentration to 2-10 mg/mL.

-

Prepare Reagents: Prepare fresh stock solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in the Activation Buffer.

-

Activation: Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the antibody solution.

-

Incubation: Incubate for 15-30 minutes at room temperature with gentle mixing.

-

Purification: Immediately purify the activated antibody using a desalting column to remove excess EDC and Sulfo-NHS, eluting into PBS at pH 7.4.

Step 2: Conjugation of this compound to the Activated Antibody

-

Prepare Linker: Dissolve this compound in PBS (pH 7.4) to a concentration of 10 mg/mL.

-

Conjugation: Add a 10 to 20-fold molar excess of the this compound solution to the activated antibody.

-

Incubation: Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.

-

Purification: Purify the antibody-PEG conjugate by size-exclusion chromatography or dialysis to remove unreacted linker and quenching reagent.

Step 3: Conjugation of the Drug to the Antibody-PEG Conjugate

-

Activate Drug (if it has a carboxyl group) or directly react if it has an NHS ester. This example assumes the drug has an NHS ester.

-

Prepare Drug: Dissolve the NHS-ester functionalized drug in anhydrous DMF or DMSO.

-

Conjugation: Add a 5 to 10-fold molar excess of the activated drug to the purified antibody-PEG conjugate. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.

-